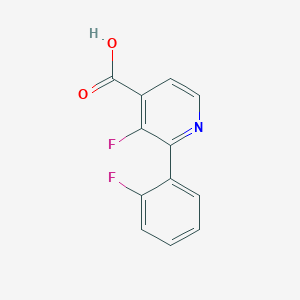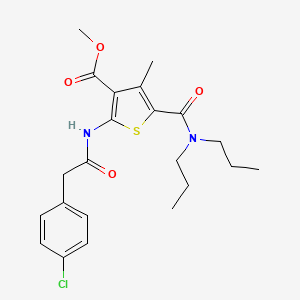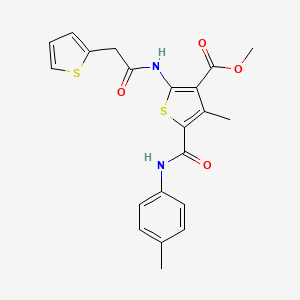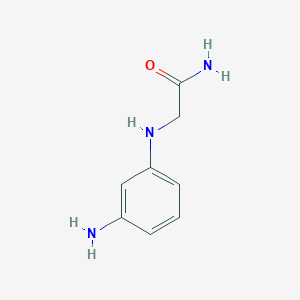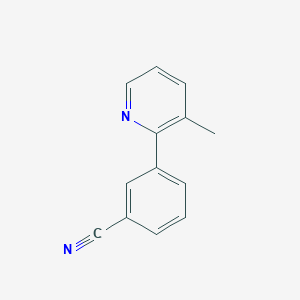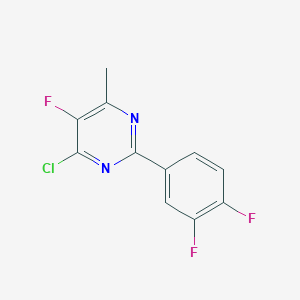
4-Chloro-2-(3,4-difluorophenyl)-5-fluoro-6-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(3,4-difluorophenyl)-5-fluoro-6-methylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family This compound is characterized by the presence of chlorine, fluorine, and methyl substituents on the pyrimidine ring, along with a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3,4-difluorophenyl)-5-fluoro-6-methylpyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluoroaniline and 4-chloro-5-fluoro-6-methylpyrimidine.
Nucleophilic Substitution: The 3,4-difluoroaniline undergoes nucleophilic substitution with 4-chloro-5-fluoro-6-methylpyrimidine in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes:
Scaling Up: Adjusting reaction parameters to accommodate larger volumes.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.
Automation: Implementing automated systems for precise control of reaction conditions and monitoring.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(3,4-difluorophenyl)-5-fluoro-6-methylpyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The pyrimidine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents like DMF or dimethyl sulfoxide (DMSO).
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of catalysts like iron(III) chloride.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Aminated Derivatives: Formed by nucleophilic substitution with amines.
Halogenated Derivatives: Formed by electrophilic aromatic substitution with halogens.
Oxidized or Reduced Derivatives: Formed by oxidation or reduction reactions.
Scientific Research Applications
4-Chloro-2-(3,4-difluorophenyl)-5-fluoro-6-methylpyrimidine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(3,4-difluorophenyl)-5-fluoro-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may:
Inhibit Enzymes: Bind to and inhibit the activity of enzymes involved in critical biological processes.
Modulate Receptors: Interact with cellular receptors to modulate signaling pathways.
Disrupt Cellular Functions: Affect cellular functions such as DNA replication, protein synthesis, or membrane integrity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(3,4-difluorophenyl)pyrimidine: Similar structure but lacks the additional fluorine and methyl groups.
4’-Chloro-2-(3,4-difluorophenyl)acetophenone: Contains a similar difluorophenyl group but differs in the core structure.
(4-chloro-2-fluorophenyl)(3,4-difluorophenyl)methanamine: Shares the difluorophenyl group but has a different functional group.
Uniqueness
4-Chloro-2-(3,4-difluorophenyl)-5-fluoro-6-methylpyrimidine is unique due to the combination of substituents on the pyrimidine ring, which imparts distinct chemical properties and potential applications. The presence of multiple halogens and a methyl group enhances its reactivity and versatility in various chemical reactions.
Properties
Molecular Formula |
C11H6ClF3N2 |
|---|---|
Molecular Weight |
258.62 g/mol |
IUPAC Name |
4-chloro-2-(3,4-difluorophenyl)-5-fluoro-6-methylpyrimidine |
InChI |
InChI=1S/C11H6ClF3N2/c1-5-9(15)10(12)17-11(16-5)6-2-3-7(13)8(14)4-6/h2-4H,1H3 |
InChI Key |
QBBYFZRDPQFEEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC(=C(C=C2)F)F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


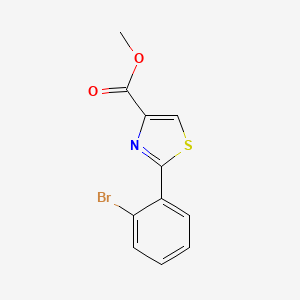

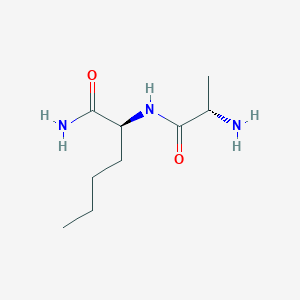

![6,7-Dibromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-Indole-3-carboxylic Acid Ethyl Ester](/img/structure/B12070809.png)

![2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]acetamide](/img/structure/B12070816.png)
